4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Description

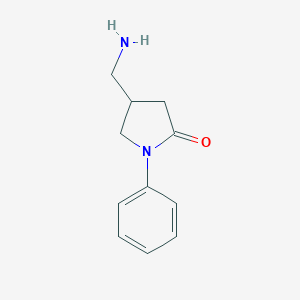

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPVQEFVVFAEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933405 | |

| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148436-12-8, 688305-30-8 | |

| Record name | 4-Aminomethyl-1-phenyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminomethyl 1 Phenylpyrrolidin 2 One and Analogous Structures

Multi-Step Synthesis Sequences for 1,4-Disubstituted Pyrrolidinones

The construction of 1,4-disubstituted pyrrolidinones is typically achieved through linear, multi-step synthetic routes that build the molecule sequentially. General approaches have been developed that can be adapted to produce a variety of analogs. nih.gov For instance, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones has been described via a six-step sequence, highlighting a versatile strategy for this class of compounds. nih.gov

Elaboration of the Pyrrolidinone Core via Functionalization

The pyrrolidinone core is a versatile heterocycle that can be functionalized at various positions. nih.gov Modern synthetic methods offer innovative ways to construct and functionalize this scaffold. One such advanced method involves a one-pot Smiles-Truce cascade reaction. This metal-free process uses arylsulfonamides and cyclopropane (B1198618) diesters to create densely functionalized α-arylated pyrrolidinones. nih.govacs.org The reaction proceeds through a sequence of nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation, representing an operationally simple approach to these valuable structures. nih.govacs.org

Another strategy for building the pyrrolidinone ring involves the reaction of donor-acceptor cyclopropanes with anilines or benzylamines. nih.gov This method leads to the formation of 1,5-substituted pyrrolidin-2-ones, demonstrating how different substitution patterns can be achieved by selecting appropriate starting materials. The functionalization of the pyrrolidine (B122466) ring can also be achieved through direct C-H arylation at the α-position, providing a green and practical alternative to metal-mediated methods. rsc.org

Strategic Incorporations of the Phenyl and Aminomethyl Moieties

Phenyl Group Incorporation: The N-phenyl moiety is typically introduced by using aniline (B41778) or a substituted aniline as a key starting material. nih.gov In one common approach, itaconic acid is reacted with a substituted benzylamine (B48309) (or aniline) to form the N-aryl-5-oxopyrrolidine-3-carboxylic acid intermediate. uran.ua This reaction directly establishes the 1-phenylpyrrolidinone core early in the synthesis. An alternative method involves the reaction of donor-acceptor cyclopropanes with aniline, catalyzed by a nickel complex, to yield 1-phenyl-substituted pyrrolidinones. nih.gov

Aminomethyl Group Incorporation: The C4-aminomethyl group is generally installed by the transformation of a precursor functional group at the C4 position. This group is not typically added directly but is revealed in the final steps of the synthesis. A common precursor is a carboxylic acid or its derivatives. For example, the 4-carboxy group on the pyrrolidinone ring can be converted into an acyl chloride, then to an azide (B81097), which is subsequently reduced to the target aminomethyl group. uran.ua This multi-step conversion ensures the selective introduction of the amine functionality.

Specific Chemical Reactions in the Formation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

The synthesis of the title compound relies on a series of well-established and optimized chemical reactions. These transformations are designed to build the heterocyclic core and install the required functional groups with high efficiency and selectivity.

Lactam Reduction Methodologies for Aminomethyl Group Introduction

While the term "lactam reduction" often refers to the conversion of the cyclic amide carbonyl to a methylene (B1212753) group, in the context of synthesizing this compound, the key reduction occurs at a precursor functional group at the C4 position, not on the lactam ring itself. masterorganicchemistry.com The pyrrolidinone (lactam) ring remains intact.

A prominent method for introducing the aminomethyl group involves the Curtius rearrangement or a related transformation. In a documented synthesis, a 1-benzyl-5-oxopyrrolidine-3-carboxylic acid is converted to the corresponding acyl chloride. uran.ua This intermediate is then reacted with sodium azide to form an acyl azide. The azide is subsequently reduced to the aminomethyl group. A common method for this final reduction step is the Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation. uran.ua

The table below outlines a typical reaction sequence for forming the aminomethyl group from a carboxylic acid precursor.

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | 1-Aryl-5-oxopyrrolidine-3-carboxylic acid | Thionyl chloride (SOCl₂) | 1-Aryl-5-oxopyrrolidine-3-carbonyl chloride | Acyl chloride formation |

| 2 | 1-Aryl-5-oxopyrrolidine-3-carbonyl chloride | Sodium azide (NaN₃) | 1-Aryl-4-azidocarbonylpyrrolidin-2-one | Acyl azide formation |

| 3 | 1-Aryl-4-azidocarbonylpyrrolidin-2-one | Triphenylphosphine (PPh₃), then H₂O | 4-(Aminomethyl)-1-arylpyrrolidin-2-one | Staudinger reduction |

General amide and lactam reduction methodologies, such as using lithium aluminum hydride (LiAlH₄) or nickel-catalyzed hydrosilylation, are powerful tools for converting amides to amines but would typically reduce the lactam carbonyl of the pyrrolidinone ring, leading to a pyrrolidine, which is not the desired product in this case. masterorganicchemistry.comnih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound begins with readily available chemical precursors that undergo a series of transformations to build the final molecular architecture.

A common starting point is itaconic acid, which reacts with an appropriately substituted aniline or benzylamine. uran.ua This initial reaction forms a key intermediate, 1-aryl-5-oxopyrrolidine-3-carboxylic acid. This intermediate contains both the N-phenyl group and a carboxylic acid at the C3 position (which becomes C4 after renumbering based on the final aminomethyl group).

The subsequent transformations focus on converting the carboxylic acid group into the aminomethyl group as detailed in the previous section. Each intermediate in the sequence is typically isolated and purified to ensure the success of the following step. uran.ua

Example Synthetic Pathway Intermediates: uran.ua

Itaconic Acid: The starting di-carboxylic acid.

Substituted Benzylamine/Aniline: Provides the N-aryl moiety.

1-Aryl-5-oxopyrrolidine-3-carboxylic acid: The first key heterocyclic intermediate formed via condensation and cyclization.

Methyl 1-aryl-5-oxopyrrolidine-3-carboxylate: Esterification of the carboxylic acid facilitates subsequent reactions.

1-Aryl-5-oxopyrrolidine-3-carbohydrazide: Formed by reacting the ester with hydrazine.

1-Aryl-4-azidocarbonylpyrrolidin-2-one: Generated from the carbohydrazide.

4-(Aminomethyl)-1-arylpyrrolidin-2-one: The final product after reduction of the azide.

Another important precursor in related syntheses is 4-phenylpyrrolidin-2-one itself, which can be functionalized to introduce substituents at the N1 position. medchemexpress.com

Advanced Retrosynthetic Analysis and Design for Pyrrolidinone Architectures

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For a 1,4-disubstituted pyrrolidinone like this compound, the analysis reveals key bond disconnections that suggest logical synthetic pathways.

The primary retrosynthetic disconnections for this target molecule are:

C4-N Bond Disconnection: The aminomethyl group can be disconnected to a precursor functional group at the C4 position. A logical precursor is a carboxylic acid derivative, as this functionality is readily transformed into an amine. This leads to the intermediate 1-phenyl-5-oxopyrrolidine-3-carboxylic acid .

N1-C(phenyl) Bond Disconnection: The bond between the pyrrolidinone nitrogen and the phenyl ring is another key disconnection. This suggests that the pyrrolidinone ring could be formed from a precursor that is later arylated, or more commonly, that the ring is constructed using aniline as a building block.

Following the second disconnection strategy, the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid intermediate can be further deconstructed. A logical disconnection of the lactam ring through hydrolysis reveals a dicarboxylic acid amine precursor. This leads back to itaconic acid and aniline , which are simple and readily available starting materials. uran.ua This retrosynthetic pathway is illustrated in the forward sense by the synthetic methods described previously.

This analysis highlights a convergent and logical approach where the core heterocyclic structure is built first, followed by the functional group interconversion at the C4 position to install the aminomethyl group. quimicaorganica.orgresearchgate.net

Chemical Transformations and Reactivity Studies of 4 Aminomethyl 1 Phenylpyrrolidin 2 One

Oxidation Reactions of the Aminomethyl Group and Pyrrolidinone Ring System

The oxidation of 4-(aminomethyl)-1-phenylpyrrolidin-2-one can occur at several sites, primarily the aminomethyl side chain and the pyrrolidinone ring itself.

The primary amine of the aminomethyl group is susceptible to oxidation, which can yield different products depending on the reagents and conditions employed. Mild oxidation would be expected to convert the primary amine to an imine, which could subsequently hydrolyze to form the corresponding aldehyde, 4-formyl-1-phenylpyrrolidin-2-one. More vigorous oxidation conditions could lead to the formation of the carboxylic acid, (2-oxo-1-phenylpyrrolidin-4-yl)methanoic acid.

The pyrrolidinone ring also presents sites for oxidation. The carbon atom alpha to the nitrogen (C5) is a potential site for oxidation. For instance, selective electrochemical aminoxyl-mediated Shono-type oxidation has been developed for converting functionalized pyrrolidines into pyrrolidinones (γ-lactams). wikipedia.org While the target molecule is already a lactam, further oxidation at the C5 position could potentially lead to the formation of a succinimide (B58015) derivative, particularly under more forceful conditions. Additionally, oxidative pathways can involve the δ-position of a pyrrolidine (B122466) ring, resulting in ring-opening to an aminoaldehyde intermediate. nih.gov

| Potential Oxidation Product | Reagent Class | Oxidized Functional Group |

| 4-Formyl-1-phenylpyrrolidin-2-one | Mild Oxidizing Agents | Aminomethyl |

| (2-Oxo-1-phenylpyrrolidin-4-yl)methanoic acid | Strong Oxidizing Agents | Aminomethyl |

| 1-Phenylpyrrolidine-2,5-dione derivative | Strong Oxidizing Agents | Pyrrolidinone Ring (C5) |

| Ring-opened aminoaldehyde | Specific Oxidative Pathways | Pyrrolidinone Ring (δ-position) |

Reduction Reactions Leading to Derivative Formation

Reduction reactions of this compound primarily target the amide carbonyl group of the lactam.

The most common reduction of a lactam involves the conversion of the amide carbonyl group to a methylene (B1212753) group (CH₂), which would transform the pyrrolidinone ring into a pyrrolidine ring. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Applying this to the title compound would yield 4-(aminomethyl)-1-phenylpyrrolidine. This method is well-established for the reduction of related structures, such as the conversion of pyrrolidine-2-carboxamide (B126068) to pyrrolidin-2-ylmethanamine. nih.gov

Alternative reduction methods can selectively target the amide bond without complete reduction to the amine. For example, procedures have been developed for the half-reduction of unsaturated pyrrolidinones to the corresponding imines (which may exist as tautomeric enamines), although this often requires pre-activation of the lactam nitrogen. rsc.org

| Product Derivative | Reducing Agent | Key Transformation |

| 4-(Aminomethyl)-1-phenylpyrrolidine | Lithium Aluminum Hydride (LiAlH₄) | C=O → CH₂ |

| 4-(Aminomethyl)-1-phenyl-5-hydroxypyrrolidine | Sodium Borohydride (NaBH₄) (milder) | C=O → CH(OH) |

| 4-(Aminomethyl)-1-phenyl-2H-pyrrole | Samarium(II) Iodide (on N-nitroso lactam) | Lactam → Imine/Enamine |

Nucleophilic Substitution Processes Involving the 4-Position Amino Functionality

The primary amine of the 4-(aminomethyl) group is a potent nucleophile and readily participates in a variety of nucleophilic substitution reactions. This functionality is a key handle for derivatization through alkylation and acylation.

Acylation: The amine reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. For example, reaction with acetyl chloride would yield N-((2-oxo-1-phenylpyrrolidin-4-yl)methyl)acetamide. This is a standard transformation for primary amines.

Alkylation: The amine can also be alkylated by reaction with alkyl halides. However, these reactions can be difficult to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylations, resulting in a mixture of primary, secondary, and tertiary amines, and even the quaternary ammonium (B1175870) salt. youtube.com To achieve mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the starting amine are often necessary.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Secondary Amide |

| Alkylation | Methyl Iodide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | Secondary or Tertiary Amine |

Cycloaddition Reactions and Formation of Spirocyclic Imide Derivatives

The pyrrolidine scaffold is a common participant in cycloaddition reactions, particularly [3+2] cycloadditions involving azomethine ylides. rsc.orgnih.gov These reactions are powerful tools for constructing complex, five-membered heterocyclic systems, including spirocyclic structures. nih.govnih.gov

Azomethine ylides, which are 1,3-dipoles, can be generated from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or the ring-opening of aziridines. wikipedia.orgmdpi.com While this compound itself is not a direct precursor to a standard azomethine ylide, its derivatives could be. For example, if the aminomethyl group were oxidized to an aldehyde and then condensed with a secondary amino acid like sarcosine, an azomethine ylide could be formed in situ. This ylide could then react with a dipolarophile (an alkene or alkyne) in a [3+2] cycloaddition to generate a new, highly substituted pyrrolidine ring.

If the dipolarophile is part of the same molecule, an intramolecular cycloaddition can occur. If an external dipolarophile is used, complex bicyclic or spirocyclic systems can be accessed. The reaction of an azomethine ylide with a suitable dipolarophile can generate a pyrrolidine ring with multiple new stereocenters in a single step. nih.gov The synthesis of spirocyclic pyrrolidines is of significant interest in drug discovery. nih.gov

Diels-Alder Reactions Engaging the Phenyl Ring System

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Engaging the N-phenyl group of this compound as the diene component in a standard Diels-Alder reaction is challenging.

Aromatic rings like benzene (B151609) possess significant resonance energy, which provides them with high stability. Participating in a Diels-Alder reaction requires the loss of this aromaticity, which creates a high activation energy barrier. stackexchange.com Consequently, benzene and simple phenyl groups are generally unreactive as dienes under normal Diels-Alder conditions. aklectures.comyoutube.com

| Reaction Condition | Phenyl Ring Reactivity | Outcome |

| Standard Heat | Very Low | No reaction expected |

| High Temperature & Reactive Dienophile | Low | Possible, but requires forcing conditions |

| Aryne Intermediate Formation | High (as an intermediate) | Cycloaddition is feasible |

General Reactivity of the Pyrrolidinone Lactam System

The pyrrolidinone ring contains a γ-lactam, which is a cyclic amide. The reactivity of this system is centered on the amide bond.

Hydrolysis: Like acyclic amides, the lactam can be hydrolyzed under either acidic or basic conditions. This reaction involves the nucleophilic attack at the carbonyl carbon, leading to the cleavage of the amide C-N bond and ring-opening. The product of this hydrolysis is a γ-amino acid derivative. For this compound, hydrolysis would yield 4-(aminomethyl)-4-(phenylamino)butanoic acid. The rate of hydrolysis can be influenced by substituents on the ring and the nitrogen atom. rsc.org Studies on the alkaline hydrolysis of various lactams show that the mechanism can involve a rate-determining ring fission of a tetrahedral intermediate. researchgate.net

Amide Bond Stability: The five-membered γ-lactam ring is significantly more stable and less reactive than the highly strained four-membered β-lactam ring found in penicillin antibiotics. nih.gov The increased ring strain in β-lactams leads to a less planar amide bond, which reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.gov In contrast, the γ-lactam in pyrrolidinone is less strained, resulting in greater amide resonance and lower reactivity. However, the amide bond can still be activated for reactions like cross-coupling through ground-state destabilization strategies. acs.org

Advanced Spectroscopic and Chromatographic Characterization of 4 Aminomethyl 1 Phenylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific, experimentally determined ¹H NMR spectral data (chemical shifts, coupling constants, multiplicity) for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one could not be located. While spectra for the pyrrolidinone ring and the phenyl group are well-documented in other molecules, the exact data for this combination is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimentally determined ¹³C NMR data for this compound is not present in the searched scientific databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated based on the chemical formula (C₁₁H₁₄N₂O, Mol. Wt.: 190.24 g/mol ), specific experimental mass spectrometry data, including detailed fragmentation patterns from techniques like ESI-MS/MS or EI-MS, are not available for this compound. General fragmentation pathways for pyrrolidinone structures exist, but they are not specific to this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum with specific absorption frequencies for the functional groups (amide C=O, C-N bonds, N-H bonds of the amine, aromatic C-H) of this compound is not available in the public domain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Chromatographic Parameters and Detection Methods

No established and published HPLC methods with specific parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) for the purity assessment and quantification of this compound could be found.

Due to the absence of this specific and detailed data, generating the requested article with the required scientific accuracy and data tables is not feasible.

Computational Chemistry and Theoretical Investigations of 4 Aminomethyl 1 Phenylpyrrolidin 2 One

Density Functional Theory (DFT) Applications for Molecular Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating properties such as molecular orbitals and electrostatic potentials, DFT provides insights into a compound's stability and how it might interact with other chemical species.

Analysis of Molecular Orbitals and Energy Gaps

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on related heterocyclic compounds provide a basis for estimating these properties for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. For example, DFT calculations on various substituted pyrrolidinones and other heterocycles have determined their FMO energies. capes.gov.brscirp.org A study on 1-acetyl-2,6-diphenyl-3-isopropylpiperidine, a related N-substituted heterocycle, found the HOMO and LUMO energies to be -4.804 eV and -1.694 eV, respectively, resulting in an energy gap of 3.110 eV. nih.gov Another study on quinoline (B57606) calculated a HOMO-LUMO gap of -4.83 eV. scirp.org

For this compound, the HOMO is expected to be localized over the electron-rich phenyl ring and the nitrogen of the aminomethyl group. The LUMO is likely distributed across the carbonyl group and the aromatic ring. The presence of the electron-donating aminomethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing phenyl and carbonyl groups would influence the LUMO energy. The precise energy gap, and thus the reactivity, would be a balance of these electronic effects. DFT studies on various polymers have shown that copolymerization can alter the band gap, indicating that the combination of different functional groups significantly influences electronic behavior. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Studies on Related Heterocyclic Compounds

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | B3LYP/6-311G(d,p) | -4.804 | -1.694 | 3.110 | nih.gov |

| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 | scirp.org |

| Thiophene Sulfonamide Derivative 1 | B3LYP/6-311G(d,p) | -6.64 | -1.99 | 4.65 | mdpi.com |

Prediction of Nucleophilicity, Electrophilicity, and Electrostatic Potential Maps

Global reactivity descriptors derived from FMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are invaluable for predicting a molecule's reactivity. Chemical hardness measures the resistance to charge transfer, corresponding to the HOMO-LUMO gap. scirp.org Conversely, chemical softness is the reciprocal of hardness and describes the capacity to receive electrons. scirp.org A high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile. nih.gov

Recently, fully automated quantum chemistry workflows have been developed to compute methyl cation affinities and methyl anion affinities to quantify nucleophilicity and electrophilicity, respectively, providing a powerful tool for predicting reactivity. rsc.orgresearchgate.net These methods can be applied to this compound to identify its most reactive sites.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. avogadro.ccresearchgate.net It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). avogadro.cc For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, indicating these are sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interaction. The phenyl ring would exhibit a complex potential surface with negative charge above and below the plane of the ring.

Quantum Chemical Approaches to Understanding Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces (PES). These calculations can identify transition states, intermediates, and determine activation energies (ΔG#), providing a detailed picture of how a reaction proceeds. beilstein-journals.orgnih.gov

For instance, theoretical studies have been conducted on the synthesis of various pyrrolidine (B122466) and pyrrolidinone derivatives. A DFT study on the reaction between a 3-pyrroline-2-one (B142641) and methylamine (B109427) to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) showed that the reaction pathway with the lowest activation energy was kinetically favored over thermodynamically more stable products. beilstein-journals.orgnih.gov Such studies highlight the power of computational chemistry to predict reaction outcomes. Other research has focused on transition-metal-free δ-amination of sp3 C-H bonds to form pyrrolidines and cobalt-catalyzed syntheses of pyrrolidines from levulinic acid and aromatic amines. organic-chemistry.org These computational approaches could be applied to model the synthesis of this compound, for example, by simulating the cyclization of a suitable acyclic precursor or the functionalization of a pre-existing pyrrolidinone ring.

Theoretical Studies on the Structural and Electronic Properties of Pyrrolidinone Derivatives

The structural and electronic properties of the pyrrolidinone ring system are significantly influenced by its substituents. High-level ab initio quantum chemical calculations have been performed on various pyrrolidinones and related heterocycles to determine their most stable conformations and thermodynamic properties like enthalpies of formation. researchgate.net

Studies on substituted pyrrolidinones have shown that the nature of the substituent dramatically impacts the electronic properties. For example, a DFT investigation into several 1-substituted pyrrolidin-2-ones calculated their HOMO and LUMO energies, revealing how different functional groups modulate the electronic structure. capes.gov.brarabjchem.org Similarly, research on ferrocylidene acetophenones demonstrated a correlation between the electronic properties of substituents and Hammett's constant, providing a predictable model for substituent effects. echemcom.com

Table 2: Calculated Electronic Properties for Representative Substituted Pyrrolidinones

| Compound Name | EHOMO (a.u.) | ELUMO (a.u.) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.231 | 0.046 | 4.55 | arabjchem.org |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -0.250 | 0.030 | 6.28 | arabjchem.org |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.238 | 0.026 | 4.50 | arabjchem.org |

Calculations performed with B3LYP/6-31G basis set. arabjchem.org

Computational Modeling of Molecular Interactions

Computational modeling, particularly through techniques like molecular dynamics (MD) simulations and quantum mechanics, is essential for understanding the non-covalent interactions that govern how a molecule behaves in a condensed phase or binds to a receptor. researchgate.net Hydrogen bonds are critical intermolecular interactions, and computational models are vital for estimating their contribution to the structure and properties of molecular assemblies. researchgate.neted.ac.uk

For this compound, the key functional groups for molecular interactions are the primary amine (-NH2), the carbonyl group (C=O), and the phenyl ring.

Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen of the amino group can also act as a hydrogen bond acceptor. Computational studies on molecules like ortho-aminomethylphenol and proflavine (B1679165) have used MD simulations and DFT to analyze intramolecular and intermolecular hydrogen bonding networks, including interactions with solvent molecules like water. researchgate.netresearchgate.net These same techniques can be used to model how this compound interacts with itself or with biological targets.

These computational approaches are crucial in fields like drug discovery, where understanding the binding mode of a molecule within a protein's active site is paramount. Molecular docking studies on related pyrrolidine-based structures have been used to predict binding affinities and conformations, guiding the design of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 4 Aminomethyl 1 Phenylpyrrolidin 2 One and Its Analogues

Impact of Substituent Variations on the Pyrrolidinone Ring System

The biological activity of pyrrolidinone derivatives can be significantly altered by introducing different substituents onto the core ring structure. These modifications can affect the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

Modifications at the 1-Position (e.g., Phenyl vs. Benzyl (B1604629) Substituents)

The substituent at the N-1 position of the pyrrolidinone ring plays a pivotal role in defining the compound's interaction with biological targets. A key comparison in this series is between a phenyl group and a benzyl group at this position.

The compound 4-(Aminomethyl)-1-benzylpyrrolidin-2-one is also known as Nebracetam, a nootropic agent that has been a basis for chemical modification. uran.uanuph.edu.ua Studies involving the synthesis of Nebracetam analogues have shown that introducing substituents onto the benzyl ring can modulate activity. For instance, molecular docking studies on a series of 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one derivatives, where 'R' represents various substituents on the benzyl ring, predicted that these molecules could exhibit nootropic effects through cholinergic neurotransmission mechanisms. uran.uaresearchgate.net The introduction of halogen substituents (e.g., -Cl, -F) at the ortho-, meta-, or para- positions of the benzyl ring was found to be a promising modification strategy. researchgate.net

These findings suggest that the electronic properties and spatial arrangement of the N-1 aromatic ring are critical for activity. The additional methylene (B1212753) linker in the benzyl group, compared to the direct phenyl linkage, provides greater conformational flexibility, which can allow for optimal positioning of the aromatic ring within a receptor's binding pocket. The nature and position of substituents on this ring can further refine this interaction, enhancing binding affinity and subsequent biological response.

| Compound | Substituent (R) on Benzyl Group | Predicted Activity/Significance |

|---|---|---|

| Nebracetam | None (Unsubstituted Benzyl) | Reference compound, M1-muscarinic agonist. nuph.edu.uawikipedia.org |

| Analogue 8a | 2-Chloro | Forms stable complexes with target; prospective for nootropic activity. |

| Analogue 8b | 3-Chloro | Forms stable complexes with target; prospective for nootropic activity. |

| Analogue 8c | 4-Chloro | Forms stable complexes with target; prospective for nootropic activity. |

| Analogue 8e | 2-Fluoro | Forms stable complexes with target; prospective for nootropic activity. |

Alterations to the 4-Position Aminomethyl Moiety

The aminomethyl group at the C-4 position is a key functional group that significantly influences the pharmacological profile of these compounds, likely through its ability to form hydrogen bonds or ionic interactions with biological targets. While specific studies on modifying the aminomethyl group of 4-(aminomethyl)-1-phenylpyrrolidin-2-one are not extensively detailed in the provided context, general principles from related structures underscore its importance.

For example, in a series of pyrrolidine (B122466) pentamine derivatives, modifications at various positions, including those bearing amine functionalities, had varied effects on inhibitory activity, demonstrating the potential for optimization. nih.gov The basicity of the nitrogen atom in the pyrrolidine ring is influenced by substituents, which in turn affects its biological interactions. researchgate.net Altering the primary amine of the aminomethyl group, for instance, through acylation or alkylation, would be expected to drastically change its hydrogen bonding capacity and polarity, thereby modulating its interaction with target proteins. Such changes are a common strategy in medicinal chemistry to fine-tune a molecule's binding affinity and selectivity.

Stereochemical Influences on Biological Activity and Chemical Behavior

The pyrrolidine ring contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Biological systems, particularly proteins like receptors and enzymes, are themselves chiral, leading to often profound differences in activity between stereoisomers. researchgate.net The spatial orientation of substituents is a critical determinant of a drug candidate's biological profile due to different binding modes with enantioselective proteins. researchgate.net

For the this compound scaffold, the carbon at the 4-position is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. Docking studies on Nebracetam analogues have taken this isomerism into account, noting that depending on the enantiomeric configuration, the molecules formed stable but distinct binding modes within the target receptor site. uran.uaresearchgate.net

The critical nature of stereochemistry is clearly demonstrated in studies of related pyrrolidine compounds. For instance, in a study of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), only the (2R,4R)-isomer showed significant affinity for metabotropic glutamate (B1630785) receptors (mGluRs), with the other isomers being inactive. nih.govebi.ac.uk This high degree of stereospecificity highlights that the precise three-dimensional arrangement of the functional groups is essential for receptor recognition and binding. nih.govebi.ac.uk This principle strongly suggests that the biological activity of this compound would also be highly dependent on its stereochemistry at the C-4 position.

Comparative Analysis of this compound with Related Pyrrolidinone Scaffolds

The 2-pyrrolidinone (B116388) core is a versatile pharmacophore found in drugs targeting a wide range of conditions. nih.govresearchgate.net Comparing the SAR of this compound with other pyrrolidinone-based agents provides insight into how the substitution pattern dictates the therapeutic application.

Nootropics (Racetams): This is the class to which this compound and its benzyl analogue Nebracetam belong. uran.uanuph.edu.ua In this class, which includes Piracetam (B1677957), Aniracetam, and Oxiracetam, the substituents at the N-1 and C-4 positions are crucial for modulating nootropic activity. nih.gov For example, Piracetam is unsubstituted at these positions (save for the N-1 acetamide (B32628) group), while Aniracetam has a p-anisoyl group at N-1 and is unsubstituted at C-4. The presence of the 4-aminomethyl group in the title compound introduces a basic center, distinguishing it from many other racetams and likely contributing to a different mechanism of action or receptor interaction profile. nih.gov

Anticonvulsants: Levetiracetam, a major antiepileptic drug, is a pyrrolidinone derivative. nih.gov Its structure, (S)-2-(2-oxopyrrolidin-1-yl)butanamide, features an N-1 substituent with a chiral center but lacks substitution at the C-4 position. This indicates that for anticonvulsant activity in this specific chemical series, the nature of the N-1 side chain is the primary determinant of efficacy.

AKR1C3 Inhibitors: A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones has been developed as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, a target in oncology. researchgate.net Here, the N-1 phenyl ring is essential, but it is heavily substituted with a sulfonamide group. In these compounds, the 2-pyrrolidinone ring itself does not appear to interact directly with key residues in the enzyme's active site, yet altering its position or electronic nature severely diminishes activity. researchgate.net This suggests its role is more structural, correctly orienting the critical N-phenylsulfonyl moiety.

This comparative analysis shows that while the pyrrolidinone core provides a robust scaffold, the specific biological activity is dictated by the nature, position, and orientation of its substituents.

| Scaffold/Compound | Key Substituents | Primary Biological Activity |

|---|---|---|

| This compound | N-1: Phenyl; C-4: Aminomethyl | Nootropic (Racetam class). uran.ua |

| Levetiracetam | N-1: (S)-Butanamide | Anticonvulsant. nih.gov |

| Aniracetam | N-1: p-Anisoyl | Nootropic (Racetam class). nih.gov |

| 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one derivatives | N-1: Phenylsulfonylpiperidine | AKR1C3 Inhibition (Oncology). researchgate.net |

Rational Design Principles for Modulating Compound Activities

The SAR data gathered for this compound and its relatives provide several guiding principles for the rational design of new, potentially improved compounds. nih.govresearchgate.net

N-1 Position as a Key Modulator: The N-1 substituent is a primary handle for modifying activity. Replacing the phenyl group with a benzyl group introduces flexibility, and further substitution on this aromatic ring (e.g., with halogens) can fine-tune electronic properties and steric bulk to enhance interactions with the target, as suggested by docking studies of Nebracetam analogues. researchgate.net

Stereochemistry is Paramount: Biological activity is highly stereospecific. Synthesis must be controlled to produce a single, desired enantiomer, as different isomers may have lower activity or even off-target effects. researchgate.netnih.gov The (S) or (R) configuration at C-4 will dictate the orientation of the crucial aminomethyl group and is a critical design consideration.

Conservation and Modification of the C-4 Moiety: The 4-aminomethyl group is a key pharmacophoric element, likely involved in crucial hydrogen bonding or ionic interactions. While its presence appears important, subtle modifications—such as N-alkylation or acylation—could be explored to alter basicity and interaction strength, potentially leading to improved selectivity or potency.

Scaffold Hopping and Bioisosteric Replacement: While the pyrrolidinone core is effective, related heterocyclic scaffolds could be explored. Furthermore, rational drug design approaches, such as those used to develop second-generation Bcr-Abl inhibitors, show that making small, structurally informed changes to a known scaffold can lead to significant improvements in potency and selectivity. wikipedia.org For example, replacing the aminomethyl group with other hydrogen-bonding moieties of similar size and electronic character could yield novel active compounds.

By applying these principles, medicinal chemists can systematically modify the this compound structure to explore chemical space efficiently, aiming to develop new analogues with optimized activity profiles for their intended biological target.

Mechanistic Elucidation of Biological Activities Associated with 4 Aminomethyl 1 Phenylpyrrolidin 2 One

Identification and Characterization of Molecular Targets and Pathways

The principal molecular target identified for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is Monoamine Oxidase B (MAO-B), a crucial enzyme in the central nervous system. nih.gov Research has characterized this compound as a member of a novel class of MAO-B inactivators. nih.gov MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters. nih.gov

The primary pathway affected by the interaction with MAO-B is the metabolism of biogenic amines. Specifically, MAO-B is involved in the degradation of dopamine and other monoamines. nih.govnih.gov By inactivating MAO-B, this compound effectively disrupts this metabolic pathway, which can lead to an increase in the synaptic concentration of these neurotransmitters.

While MAO-B is the most definitive target, the broader class of pyrrolidinone-based compounds has been associated with other pathways. For instance, a structurally related compound, nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), has been shown to act as an agonist at muscarinic M1 acetylcholine (B1216132) receptors. uran.uaresearchgate.net This suggests that compounds with this core structure may have the potential to interact with cholinergic neurotransmission pathways, although this has not been explicitly confirmed for this compound.

| Molecular Target | Associated Pathway | Observed Effect | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Monoamine Neurotransmitter Metabolism | Inactivation | nih.gov |

| Muscarinic M1 Acetylcholine Receptor (Potential) | Cholinergic Neurotransmission | Agonism (observed with structurally similar compounds) | uran.uaresearchgate.net |

Enzyme Inhibition and Activation Mechanisms

The primary mechanism of action documented for this compound is enzyme inhibition. This activity is highly specific, targeting a key enzyme involved in neurotransmitter regulation.

Early studies identified this compound as a potent inactivator of MAO-B. nih.gov The term "inactivation" suggests an irreversible or pseudo-irreversible mechanism of inhibition, which distinguishes it from competitive, reversible inhibitors. This type of inhibition often involves the formation of a stable covalent bond between the inhibitor and the enzyme or its flavin adenine dinucleotide (FAD) cofactor. nih.gov

The catalytic action of MAO-B involves the oxidative deamination of monoamines, a reaction that produces corresponding aldehydes, ammonia, and, significantly, hydrogen peroxide (H₂O₂) as byproducts. nih.gov By inactivating the enzyme, this compound effectively halts this entire catalytic process, preventing both the breakdown of neurotransmitters and the generation of potentially harmful byproducts.

| Enzyme | Type of Inhibition | Mechanism | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Inactivation (Irreversible) | Likely involves the formation of a stable complex or covalent adduct with the enzyme or its FAD cofactor. | nih.govnih.gov |

Protein kinases are a large family of enzymes that represent major targets for drug discovery. nih.govresearchgate.net The development of selective kinase inhibitors is a significant area of research, often focusing on ATP-competitive small molecules. nih.gov Many inhibitor scaffolds, such as the 4-anilinoquinazoline structure, have been extensively studied for their kinase profiles. soton.ac.uk

However, within the currently available scientific literature, there are no specific studies characterizing this compound as a kinase inhibitor. While comprehensive kinase profiling is a common procedure for characterizing bioactive small molecules, such data for this particular compound has not been published. researchgate.net Therefore, its activity within kinase inhibition pathways remains uninvestigated.

Antioxidant Mechanisms, Including Reactive Oxygen Species (ROS) Scavenging

The biological activity of this compound is associated with antioxidant effects, primarily through an indirect mechanism related to its primary target. While some pyrrolidinone derivatives have been investigated for direct free radical scavenging, the main antioxidant action of this compound is mechanistically linked to its inactivation of MAO-B. nih.govresearchgate.net

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide anion, that can cause cellular damage, leading to a state known as oxidative stress. mazums.ac.ir The catalytic cycle of MAO-B is a significant source of H₂O₂ in neuronal mitochondria. nih.gov By inactivating MAO-B, this compound prevents the formation of H₂O₂ that would normally result from monoamine degradation. This reduction in the endogenous production of a key ROS constitutes a powerful indirect antioxidant mechanism, thereby mitigating cellular oxidative stress.

| Antioxidant Mechanism | Description | Reference |

|---|---|---|

| Indirect ROS Reduction | Inactivation of MAO-B halts the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. | nih.gov |

| Direct ROS Scavenging | Not documented in the literature for this specific compound. | N/A |

Interrogation of Protein Interactions and Functions within Proteomics Research

Chemical proteomics is a powerful discipline that utilizes small-molecule probes to investigate protein function, identify drug targets, and map cellular pathways on a proteome-wide scale. nih.gov This approach often involves immobilizing a bioactive compound on a solid support to capture its binding partners from a cell or tissue lysate, which are then identified using mass spectrometry. nih.gov

There are no published proteomics studies that have specifically utilized this compound as a chemical probe. However, its defined biological activity as an MAO-B inactivator makes it a suitable candidate for such applications. A hypothetical chemical proteomics workflow could involve:

Probe Synthesis: Synthesizing an analog of this compound that incorporates a reactive group or a tag (e.g., biotin) suitable for immobilization onto a resin.

Affinity Chromatography: Incubating the immobilized probe with a complex protein mixture (e.g., mitochondrial protein extract) to allow for the specific capture of binding proteins.

Mass Spectrometry: Eluting the bound proteins and identifying them using mass spectrometry.

Such an experiment would be expected to confirm MAO-B as the primary target. Furthermore, it could uncover potential off-target interactions, providing a more comprehensive understanding of the compound's selectivity and biological effects.

Cellular Response Pathways Induced by Pyrrolidinone Compounds

The interaction of this compound with its molecular target has direct consequences on cellular pathways, particularly those related to mitochondrial function and stress responses.

MAO-B is localized to the outer mitochondrial membrane, placing it at a critical intersection of cellular metabolism and signaling. nih.gov The continuous production of H₂O₂ by MAO-B contributes to the oxidative environment within mitochondria. An excess of mitochondrial ROS can lead to mitochondrial dysfunction, characterized by impaired energy production, altered membrane potential, and damage to mitochondrial components, including mitochondrial DNA (mtDNA). nih.govfrontiersin.org mtDNA is particularly vulnerable to oxidative damage due to its proximity to the site of ROS production and a limited capacity for DNA repair compared to nuclear DNA. nih.gov

By inactivating MAO-B, this compound directly reduces a significant source of mitochondrial ROS. This action is expected to induce a protective cellular response by:

Mitigating Mitochondrial Dysfunction: Reducing the oxidative load on mitochondria helps preserve their function, including efficient ATP synthesis and maintenance of the mitochondrial membrane potential. researchgate.netmdpi.com

Preventing DNA Damage: By lowering the levels of H₂O₂, the compound helps protect mtDNA from oxidative damage, thus preserving mitochondrial genetic integrity. frontiersin.org

Information regarding the direct effects of this compound on other cellular pathways, such as cell cycle modulation, is not available in the current body of scientific literature.

Research Applications and Future Directions for 4 Aminomethyl 1 Phenylpyrrolidin 2 One

Utility in the Synthesis of Complex Chemical Entities for Research Purposes

The structure of 4-(aminomethyl)-1-phenylpyrrolidin-2-one is fundamentally a scaffold, serving as a starting point for the synthesis of more complex molecules. Its utility lies in the potential for chemical modification at several positions to create a library of related compounds for research. This approach is exemplified by studies on its benzyl (B1604629) analogue, where the goal was to synthesize new derivatives to investigate structure-activity relationships (SAR). uran.ua

Researchers have successfully used 4-(aminomethyl)-1-benzylpyrrolidin-2-one as a basic structure for chemical modification, primarily by introducing various substituents onto the aromatic ring. uran.ua This strategy allows for a systematic exploration of how different chemical groups in that position affect the molecule's properties. The synthesis of these new, more complex entities is crucial for probing biological systems and identifying molecules with potentially enhanced or novel activities. For instance, a series of halogen-substituted analogues were created to be evaluated for their potential as nootropic agents. researchgate.net

Table 1: Examples of Synthesized Derivatives Based on the 4-(Aminomethyl)-1-arylpyrrolidin-2-one Scaffold

| Base Compound | Derivative Substitution (R-group) | Resulting Compound Name |

|---|---|---|

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 2-Cl | 4-(Aminomethyl)-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 3-Cl | 4-(Aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 4-Cl | 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 2-F | 4-(Aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one |

Contributions to Methodological Advancements in Chemical Biology

Research in this area has also spurred advancements in synthetic methodology. The quest for more efficient and safer ways to produce these molecules is a significant contribution to chemical biology. Studies on the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one analogues have led to the development of an optimized, alternative synthetic route. uran.uauran.ua

This new method improves upon the previous, "basic" method by significantly streamlining the process. Key advantages include a reduction in the number of synthetic stages from six to four and, crucially, the avoidance of highly toxic and hazardous substances like sodium azide (B81097). uran.uaresearchgate.net Such methodological improvements are vital; they not only increase the yield and reduce the cost of producing these compounds for research but also enhance laboratory safety and lessen the environmental impact. chemheterocycles.com

Table 2: Comparison of Synthesis Methods for 4-(Aminomethyl)-1-arylpyrrolidin-2-ones

| Feature | Basic Method | Alternative (Optimized) Method |

|---|---|---|

| Number of Stages | 6 | 4 |

| Key Reagents | Includes the use of sodium azide | Avoids the use of sodium azide |

| Primary Advantage | Established procedure | Increased efficiency, improved safety profile, fewer steps |

Perspectives on Advanced Research Tools and Methodologies in Pyrrolidinone Chemistry

The future of pyrrolidinone chemistry research is increasingly tied to the integration of advanced computational tools with traditional synthetic and biological evaluation. The study of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives serves as a clear example of this modern approach. uran.ua

Molecular docking is a prominent computational technique used in this field. researchgate.neturan.ua Software such as Autodock 4.2 has been employed to simulate how the synthesized molecules might bind to specific biological targets, such as the M1 muscarinic acetylcholine (B1216132) receptor. uran.uauran.ua By calculating binding affinities and predicting interaction modes within the receptor's active site, researchers can form hypotheses about a compound's potential biological activity before committing to extensive and resource-intensive lab testing. researchgate.neturan.ua This in silico screening allows for the rational prioritization of candidates for further experimental study, making the research and development process more efficient. uran.ua

Looking forward, the perspective on advanced research in this area involves a synergistic loop of design, synthesis, and evaluation, heavily augmented by computational chemistry. The development of novel, stereoselective synthesis methods will continue to be a priority, enabling the creation of optically pure compounds, which is often critical for biological activity. researchgate.netmdpi.com The continued refinement of computational models, including quantitative structure-activity relationship (QSAR) studies, will allow for even more accurate predictions, guiding synthetic chemists toward molecules with a higher probability of possessing the desired research characteristics. frontiersin.org This combination of innovative synthesis and predictive modeling represents the frontier for exploring the potential of the this compound scaffold and related structures.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to identify proton and carbon environments, FTIR to confirm functional groups (e.g., amide C=O stretch), and HPLC with UV detection to assess purity (≥98%) . For chiral purity, chiral column chromatography (e.g., using a cellulose-based stationary phase) is advised. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- First Aid : In case of skin contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer :

- Redetermination : Perform single-crystal X-ray diffraction (SC-XRD) with high-resolution settings (e.g., synchrotron radiation) to resolve ambiguities in bond angles or space group assignments .

- Validation : Cross-validate with powder XRD to check phase purity and DFT-based geometry optimization to compare theoretical vs. experimental lattice parameters .

- Data Sharing : Deposit refined CIF files in public databases (e.g., Cambridge Structural Database) to facilitate peer validation .

Q. What computational strategies optimize the design of this compound as a pharmaceutical intermediate?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Parameterize ligands with GAFF force fields and AM1-BCC charges .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .

- SAR Studies : Modify the phenyl or pyrrolidinone moieties and evaluate bioactivity using in vitro assays (e.g., IC₅₀ determination) .

Q. How can enantiomeric purity be improved during synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantioselectivity (>90% ee) .

- Chromatographic Separation : Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients for resolution .

- Quality Control : Validate purity via polarimetry and chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. What analytical techniques are most effective for stability studies under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the amide bond) .

- pH Profiling : Dissolve the compound in buffers (pH 1–13) and track decomposition kinetics using UV-Vis spectroscopy (λ = 250–300 nm) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Standardization : Use USP/EP reference standards for solvent purity .

- Reproducibility : Conduct solubility tests in triplicate using shake-flask method at 25°C. Quantify via gravimetric analysis or UV calibration curves .

- Documentation : Report detailed solvent batch numbers, equilibration times, and agitation methods to isolate variables .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Reagent Quality : Use freshly distilled amines and anhydrous solvents (e.g., THF over molecular sieves) to prevent side reactions .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR to detect intermediate formation .

- Scale-Up : Maintain consistent stirring rates and cooling rates (−10°C to 25°C) during exothermic steps to avoid thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.